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Compound of Interest

Compound Name:
alpha-Aminoisobutyric acid,

hydrochloride

CAS No.: 5938-34-1

Cat. No.: B2432993 Get Quote

-Aminoisobutyric Acid (Aib) Rich Peptides

Introduction: The Physics of Aib Aggregation
To solve Aib aggregation, you must first understand that it differs fundamentally from the

-sheet aggregation seen in amyloid sequences. Aib (

-aminoisobutyric acid) contains a gem-dimethyl group at the

-carbon. This steric bulk restricts the

and

torsion angles, locking the peptide backbone into a tight helical conformation (typically

-helix or

-helix) even at short chain lengths [1].

The Core Problem:

Steric Hindrance: The tetrasubstituted

-carbon makes nucleophilic attack during coupling kinetically difficult.
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Helical Solvation Shielding: As the chain grows, the induced helix creates a hydrophobic

core and a rigid hydrogen-bond network that resists solvation by DMF or NMP, leading to on-

resin aggregation and "deletion sequences" [2].

Module A: Synthesis Optimization (SPPS)
Objective: Prevent deletion sequences (incomplete coupling) at Aib-Aib junctions.

The "Difficult Sequence" Protocol
Standard room-temperature synthesis with HBTU/DIEA will almost invariably fail for Aib-rich

sequences (>3 consecutive Aib residues). Use the following optimized parameters.
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Parameter
Standard Protocol
(Avoid)

Aib-Optimized

Protocol
Rationale

Coupling Reagents HBTU / HOBt DIC / Oxyma Pure

Oxyma/DIC generates

a highly reactive O-

acylisourea

intermediate that

penetrates the steric

shield better than

uronium salts [3].

Temperature
Ambient (

C)

C -

C

Thermal energy is

required to overcome

the energy barrier of

the gem-dimethyl

steric hindrance.

Coupling Time 20-40 min
2 x 10 min (Double

Couple)

Short, high-heat

bursts prevent resin

degradation while

maximizing coupling

efficiency.

Resin Loading 0.6 - 0.8 mmol/g < 0.3 mmol/g

Lower loading

("pseudo-dilution")

reduces inter-chain

aggregation on the

bead surface.

Solvent DMF
NMP or DMF/DMSO

(9:1)

NMP has better

swelling properties for

aggregated helical

peptides.

Workflow Visualization: Aib Coupling Logic
The following decision tree illustrates the logic for determining coupling conditions based on

sequence difficulty.
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Next Residue to Couple

Is Incoming AA = Aib?

Is Previous AA = Aib?

Yes

Standard Coupling
(DIC/Oxyma, 75°C, 1x 5min)

No

Enhanced Coupling
(DIC/Oxyma, 90°C, 1x 10min)

No (Aib-X Junction)

Critical Coupling
(HATU or DIC/Oxyma, 90°C, 2x 10min)

Yes (Aib-Aib Junction)
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Figure 1: Decision logic for adapting coupling energy based on steric difficulty. Aib-Aib junctions

represent the highest energy barrier.

Module B: Purification & Solubility (The "Crash Out"
Phase)
Objective: Solubilize hydrophobic, helical peptides for HPLC purification.

The HFIP "Reset" Method
Aib peptides often behave like "bricks" in standard buffers because the helical structure hides

the polar backbone amides. You must disrupt this secondary structure to dissolve the peptide.

Protocol:

Initial Dissolution: Do NOT add water/buffer first.
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Add HFIP: Dissolve the crude lyophilized peptide in 100% Hexafluoroisopropanol (HFIP).

Why? HFIP is a potent hydrogen-bond disruptor that breaks the helical structure,

linearizing the peptide [4].

Sonication: Sonicate for 5-10 minutes until clear.

Exchange/Dilution:

Option A (Prep HPLC): Inject the HFIP solution directly (if volume is low) or dilute 1:1 with

DCM before injection (check column compatibility).

Option B (Lyophilization): If the peptide is for biological assay, dry down the HFIP (it is

toxic). The resulting film is often amorphous and easier to reconstitute in DMSO/Buffer.

HPLC Column & Mobile Phase Strategy
Component Recommendation Technical Note

Column Phase C4 or Phenyl-Hexyl

C18 is often too hydrophobic,

leading to irreversible binding.

C4 allows easier elution of

hydrophobic helices.

Column Temp C

Heating the column reduces

mobile phase viscosity and

increases mass transfer,

sharpening peaks significantly.

Mobile Phase ACN / Water + 0.1% TFA

Standard acidic conditions

usually work if the column is

hot. For extreme

hydrophobicity, add 10-20%

Isopropanol to Buffer B.

Workflow Visualization: Solubilization Protocol
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Lyophilized Peptide

Add Aqueous Buffer?Standard Approach

Add 100% HFIP

Aib Protocol

PRECIPITATION / AGGREGATION

Sonicate (Break Helix) Clear Solution Proceed to HPLC/Assay
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Figure 2: The "HFIP Reset" workflow prevents immediate precipitation by disrupting inter-chain

hydrogen bonds before aqueous exposure.

Frequently Asked Questions (FAQ)
Q1: My mass spec shows a peak at [M-128]. What is this? A: This is likely a deletion of one Aib

residue (MW ≈ 85) or a Gem-dimethyl related fragmentation. However, in synthesis, [M-85] is

the specific Aib deletion. If you see [M-128], check for deletion of other residues like Lysine

(MW 128) which might be sterically blocked by a neighboring Aib. Correction: Aib residue mass

is 85 Da. A deletion of Aib is [M-85]. If you see [M-16] it is likely oxidation. If you see [M+56], it

is t-butyl adducts.

Q2: Why does the resin volume shrink during Aib coupling? A: This is "syneresis." As the

peptide forms a helix, it aggregates on the resin, expelling solvent (DMF) from the bead matrix.

This collapse further hinders coupling. Fix: Switch to NMP or use PEG-based resins (like

ChemMatrix) which swell better than polystyrene in difficult syntheses.

Q3: Can I use pseudoproline dipeptides to stop Aib aggregation? A: Not directly.

Pseudoprolines (oxazolidines) are designed for Ser/Thr/Cys residues. Since Aib lacks these

side chains, you cannot convert Aib into a pseudoproline. However, inserting a pseudoproline

at a neighboring Ser/Thr residue can disrupt the helix and improve solvation for the Aib

coupling [5].

Q4: I purified the peptide, but now it won't dissolve in PBS for my bioassay. A: Aib peptides are

often neutral and hydrophobic. Fix: Dissolve in a small volume of DMSO (e.g., 2-5% of final

volume), then slowly add PBS while vortexing. If it still crashes, you may need to formulate with

a surfactant (Tween-20) or check if the helix is inducing fibril formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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